An In-depth Technical Guide to 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid and its Congeners: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid and its Congeners: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical nature, synthetic strategies, and significant biological activities of the imidazo[4,5-c]pyridine scaffold, with a specific focus on the acetic acid derivative, 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid. Drawing upon the rich chemistry of this heterocyclic system, we delve into its potential as a privileged structure in modern drug discovery.
The Imidazo[4,5-c]pyridine Core: A Bioisostere of Purine
The imidazo[4,5-c]pyridine ring system is a fused heterocyclic compound that bears a structural resemblance to endogenous purines. This bioisosteric relationship allows it to interact with a wide array of biological macromolecules, including enzymes and receptors that recognize purine-based structures.[1][2] This inherent characteristic has made the imidazo[4,5-c]pyridine scaffold a focal point in the design of novel therapeutic agents across various disease areas.
The core structure consists of an imidazole ring fused to a pyridine ring. The tautomeric nature of the imidazole ring, specifically the position of the hydrogen atom, gives rise to different isomers, with the "3H" designation in the topic compound indicating the location of the proton.
Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have some solubility in aqueous media due to the carboxylic acid and nitrogen atoms, with solubility being pH-dependent. |
| pKa | The carboxylic acid moiety will have an acidic pKa, while the nitrogen atoms of the heterocyclic system will have basic pKa values. |
Synthetic Strategies for the Imidazo[4,5-c]pyridine Scaffold
The synthesis of the imidazo[4,5-c]pyridine core and its derivatives can be achieved through several established synthetic routes. A common and versatile approach involves the condensation and subsequent cyclization of a diaminopyridine precursor with a suitable carboxylic acid or its derivative.
A general synthetic pathway to obtain 2-substituted-3H-imidazo[4,5-c]pyridines is outlined below. This typically involves the reaction of 3,4-diaminopyridine with a dicarbonyl compound or a carboxylic acid derivative.
Caption: Generalized synthetic scheme for 2-substituted imidazo[4,5-c]pyridines.
Exemplary Protocol: Synthesis of a 2-Aryl-imidazo[4,5-c]pyridine Derivative
This protocol is adapted from a general method for the synthesis of 2-substituted imidazo[4,5-c]pyridines.[3]
Step 1: Adduct Formation
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To a solution of a substituted benzaldehyde in a suitable solvent, add sodium metabisulfite.
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Stir the mixture at room temperature to form the corresponding aldehyde-bisulfite adduct.
Step 2: Condensation and Cyclization
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Add 3,4-diaminopyridine to the reaction mixture containing the aldehyde-bisulfite adduct.
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Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
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After completion of the reaction, cool the mixture to room temperature.
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Neutralize the reaction mixture with a suitable base, such as sodium bicarbonate solution.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-imidazo[4,5-c]pyridine.
To synthesize the target molecule, 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid, a similar strategy could be employed using a derivative of malonic acid or glyoxylic acid as the C2-synthon.
Biological Significance and Therapeutic Potential
The structural similarity of the imidazo[4,5-c]pyridine scaffold to purines has led to the exploration of its derivatives for a wide range of biological activities.[2][4] These compounds have shown promise as anticancer, antiviral, and antimicrobial agents.
Anticancer Activity
Numerous studies have highlighted the potential of imidazo[4,5-c]pyridine derivatives as potent anticancer agents. Their mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[1] For instance, certain derivatives have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell malignancies.[1]
Caption: Proposed mechanism of anticancer activity via kinase inhibition.
Antiviral and Antimicrobial Activity
Derivatives of imidazo[4,5-c]pyridine have also demonstrated significant antiviral and antimicrobial properties. Some compounds have been shown to be active against various viruses, including the Bovine Viral Diarrhea Virus (BVDV), by targeting viral RNA-dependent RNA polymerase.[4] Furthermore, novel imidazo[4,5-c]pyridine derivatives have been synthesized and evaluated as antimycobacterial agents against Mycobacterium tuberculosis.[5]
Future Perspectives in Drug Discovery
The imidazo[4,5-c]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The versatility of its synthesis allows for the generation of diverse chemical libraries, which can be screened for a multitude of biological activities. The acetic acid moiety in 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid provides a convenient handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships and optimize pharmacokinetic properties.
Future research will likely focus on:
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The development of more efficient and stereoselective synthetic methodologies.
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The exploration of this scaffold for new biological targets.
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The optimization of lead compounds to improve their efficacy and safety profiles for clinical development.
References
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Gomha, S. M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 423. [Link]
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Di Martino, R. M. C., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(14), 5440. [Link]
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Perin, N., et al. (2021). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]
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Kumar, P., et al. (2021). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry, 45(3), 1367-1379. [Link]
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Gomha, S. M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed, 28272314. [Link]
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Gomha, S. M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. ResearchGate. [Link]
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Temple, C., Jr, et al. (1982). Antimitotic agents. Synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates. Journal of Medicinal Chemistry, 25(8), 1045-1050. [Link]
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Altaib, M., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 28(5), 2817-2829. [Link]
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PubChem. (n.d.). 2-{4-fluoro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid. PubChem. [Link]
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